N,N-Diethyl-1-naphthamide
Overview
Description
N,N-Diethyl-1-naphthamide is a chemical compound with the molecular formula C15H17NO . It is an aromatic amide .
Molecular Structure Analysis
The molecular structure of N,N-Diethyl-1-naphthamide consists of a naphthalene ring (a type of aromatic hydrocarbon) attached to an amide functional group . The amide group contains a carbonyl group (C=O) and a nitrogen atom .Chemical Reactions Analysis
Aromatic amides like N,N-Diethyl-1-naphthamide can undergo various chemical reactions. One study has investigated the precise motion of the amide bonds of aromatic compounds, providing valuable information about the basic conformational properties of amide bonds .Scientific Research Applications
Catalyst for C–N Bond Cleavage
N,N-Diethyl-1-naphthamide has been used in the study of catalysts for C–N bond cleavage. The research focused on the catalytic C–N bond cleavage of simple tertiary N, N -dialkylamides to give corresponding esters . This process is considered one of the most difficult organic reactions, often requiring harsh reaction conditions and strong acids or bases .
Transamidation of Unactivated Tertiary Amides
The compound has been used in the transamidation of unactivated tertiary amides via cooperative acid/iodide catalysis . This method provides a direct route to amide-to-amide bond interconversion with excellent chemoselectivity using equivalent amounts of amines .
Pharmaceuticals
N,N-Diethyl-1-naphthamide is used in the pharmaceutical industry. However, the specific applications within this field are not detailed in the search results.
Organic Synthesis
The compound is used in organic synthesis. Again, the specific applications within this field are not detailed in the search results.
Material Science
N,N-Diethyl-1-naphthamide is also used in material science. The specific applications within this field are not detailed in the search results.
Study of Rotational Barriers
N,N-Diethyl-1-naphthamide derivatives have been synthesized to measure the rotational barrier of the aryl-CO and C-N bonds .
Future Directions
Mechanism of Action
Target of Action
N,N-Diethyl-1-naphthamide primarily targets monoamine oxidase (MAO) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the breakdown of neurotransmitters such as serotonin and dopamine. They are found in the outer mitochondrial membrane of most cell types in the body.
Mode of Action
N,N-Diethyl-1-naphthamide interacts with its target, MAO, in a competitive and reversible manner . It binds to the active site of the enzyme, preventing the normal substrate from interacting with the enzyme, thus inhibiting its activity. This inhibition is reversible, meaning the compound can detach from the enzyme, allowing it to resume its normal function .
properties
IUPAC Name |
N,N-diethylnaphthalene-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-16(4-2)15(17)14-11-7-9-12-8-5-6-10-13(12)14/h5-11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIQCLRXFNYCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60969765 | |
Record name | N,N-Diethylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1-naphthamide | |
CAS RN |
5454-10-4 | |
Record name | 1-Naphthamide,N-diethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23062 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diethylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60969765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes N,N-Diethyl-1-naphthamide useful in organic synthesis, particularly concerning ketones?
A1: N,N-Diethyl-1-naphthamide plays a crucial role in enhancing the alkylation of enolizable ketones. Research has shown that when the hydrogen atoms adjacent (α) to the carbonyl group in a ketone are replaced with deuterium, the yield of the alkylation reaction with the lithium salt of N,N-Diethyl-1-naphthamide significantly increases []. This observation suggests that the compound can suppress undesirable enolization during the reaction, thereby improving the desired product formation.
Q2: How does the structure of N,N-Diethyl-1-naphthamide relate to its reactivity?
A2: A computational study revealed that N,N-Diethyl-1-naphthamide exhibits restricted rotation around the nitrogen-carbonyl (N-CO) bond due to steric hindrance []. This restricted rotation, coupled with the bulky nature of the naphthyl and diethyl groups, likely influences the compound's interaction with other reactants. This steric effect could explain the observed suppression of enolization when N,N-Diethyl-1-naphthamide's lithium salt reacts with deuterated ketones [].
Q3: Can you provide an example of N,N-Diethyl-1-naphthamide's application in complex molecule synthesis?
A3: Absolutely. N,N-Diethyl-1-naphthamide is a key component in a highly efficient synthesis of 3-methylcholanthrene []. Specifically, its lithium derivative (2-lithio-1-naphthamide) reacts with the lithium enolate of 5-methylhomophthalic anhydride, ultimately leading to the formation of a crucial spirobislactone intermediate. This synthetic route highlights the utility of N,N-Diethyl-1-naphthamide in constructing complex polycyclic structures.
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